molecular formula C8H6Cl2O4S B5529574 dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate

dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate

Cat. No.: B5529574
M. Wt: 269.10 g/mol
InChI Key: KHQCGLUGIITHDH-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and two ester groups at the 2 and 5 positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate typically involves the esterification of 3,4-dichlorothiophene-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3,4-dichlorothiophene-2,5-dicarboxylic acid+2CH3OHH2SO4dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate+2H2O\text{3,4-dichlorothiophene-2,5-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 3,4-dichlorothiophene-2,5-dicarboxylic acid+2CH3​OHH2​SO4​​dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and ester groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
  • Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate
  • Dimethyl 3,4-dibromothiophene-2,5-dicarboxylate

Uniqueness

Dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate is unique due to the presence of chlorine atoms, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The chlorine atoms can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

dimethyl 3,4-dichlorothiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCGLUGIITHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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